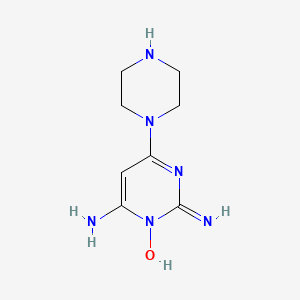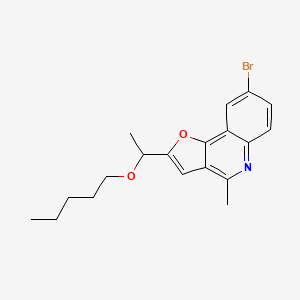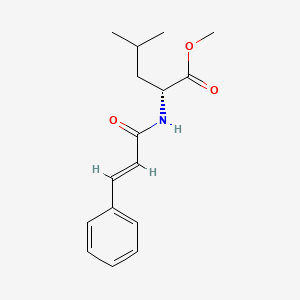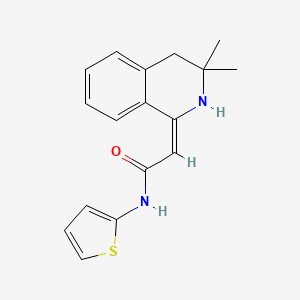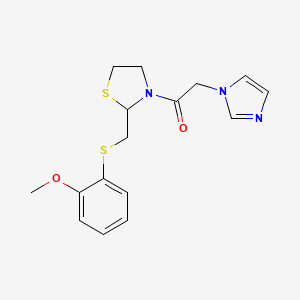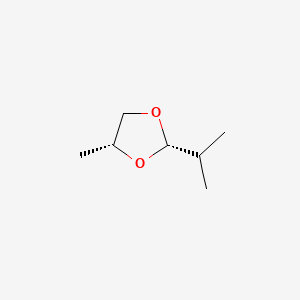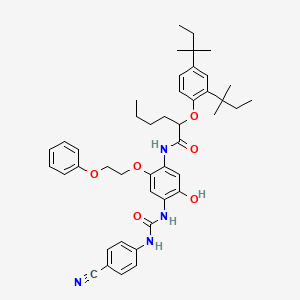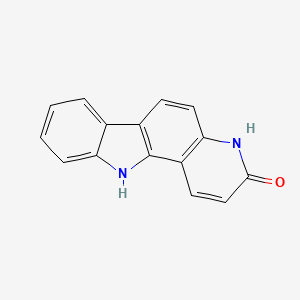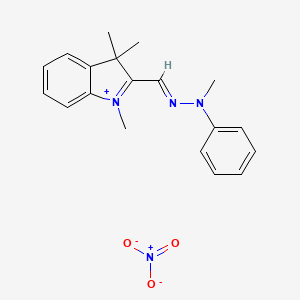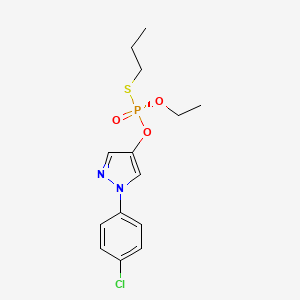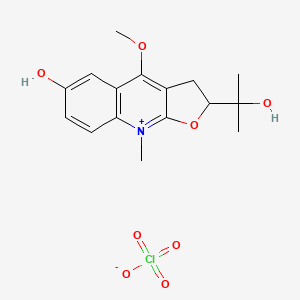
Ribalinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribalinium perchlorate is a chemical compound that belongs to the class of organic heterotricyclic compounds. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. The compound is characterized by its perchlorate anion, which is known for its strong oxidizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ribalinium perchlorate can be synthesized through various synthetic routes. One common method involves the reaction of ribalinium chloride with perchloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. The reaction can be represented as follows:
[ \text{Ribalinium chloride} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ribalinium perchlorate undergoes various chemical reactions, including:
Oxidation: Due to the presence of the perchlorate anion, this compound can act as a strong oxidizing agent.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: this compound can participate in substitution reactions, where the perchlorate anion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Ribalinium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating certain medical conditions.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ribalinium perchlorate involves its interaction with molecular targets and pathways. The perchlorate anion can inhibit certain enzymatic activities by interfering with the transport of ions across cell membranes. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Ribalinium perchlorate can be compared with other similar compounds, such as:
Pyrylium salts: These compounds share similar structural features and are used in various chemical applications.
Covalent organic perchlorates: These compounds have similar reactivity and are used in nucleophilic and electrophilic substitution reactions.
This compound is unique due to its specific structure and properties, which make it valuable in a wide range of applications. Its strong oxidizing properties and ability to participate in various chemical reactions set it apart from other similar compounds.
Properties
CAS No. |
2466-31-1 |
|---|---|
Molecular Formula |
C16H20ClNO8 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-6-ol;perchlorate |
InChI |
InChI=1S/C16H19NO4.ClHO4/c1-16(2,19)13-8-11-14(20-4)10-7-9(18)5-6-12(10)17(3)15(11)21-13;2-1(3,4)5/h5-7,13,19H,8H2,1-4H3;(H,2,3,4,5) |
InChI Key |
BMTRCGJGKXUIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2=C(C3=C(C=CC(=C3)O)[N+](=C2O1)C)OC)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


